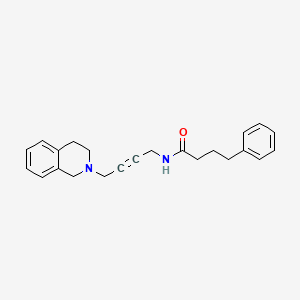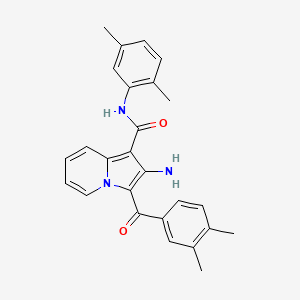![molecular formula C9H8ClN3S2 B2472079 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol CAS No. 731012-13-8](/img/structure/B2472079.png)
5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol” is a chemical compound . It is a derivative of 1H-1,2,4-Triazole-3-thiol, which is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . In another study, a series of 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}-1-(Substituted Phenyl)Ethanones were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .科学的研究の応用
Chemical Synthesis and Applications : 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol and its derivatives have been actively explored in chemical synthesis. For instance, Kaldrikyan et al. (2016) demonstrated the reactions of 1,2,4-triazole-3-thiols with various halogenated compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. These reactions yielded high yields and showcased the versatility of triazole derivatives in chemical synthesis (Kaldrikyan et al., 2016).
Biological Activity and Potential Applications : Another intriguing aspect is the exploration of the biological activity of triazole derivatives. For example, Maliszewska-Guz et al. (2005) synthesized and tested the pharmacological properties of certain triazole derivatives, indicating their potential in medicinal applications (Maliszewska-Guz et al., 2005). Additionally, Hovsepyan et al. (2018) studied new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for anti-tumor activity and their effect on tumor DNA methylation levels, showcasing the relevance of these compounds in cancer research (Hovsepyan et al., 2018).
Structural and Molecular Studies : The structural analysis of triazole compounds is another significant area of research. Fizer et al. (2021) studied the protonation of polysubstituted 1,2,4-triazoles, providing insights into the molecular design and synthetic strategies for triazole systems (Fizer et al., 2021).
作用機序
Target of Action
The primary targets of the compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is part of a class of chemicals known as 1,2,4-triazoles, which have been studied for their potential biological activities . .
Mode of Action
As a member of the 1,2,4-triazole class, it may share some of the properties common to these compounds, such as the ability to form complexes with metal ions . .
特性
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-15-9-11-8(14)12-13-9/h1-4H,5H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMIXWIPYTMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)


![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)


![3-Methoxy-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)